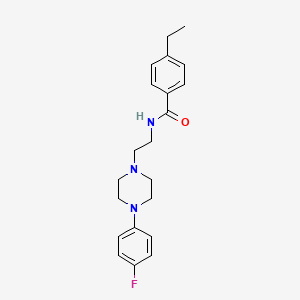

4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as FPEB, is a compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential application in the field of neuroscience and drug discovery.

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Development

Piperazine, a core structure found in many pharmacologically active compounds, has been extensively studied for its versatility in medicinal chemistry. Research highlights the design and synthesis of piperazine-based molecules targeting a variety of diseases, including tuberculosis, with molecules displaying activity against both drug-sensitive and drug-resistant strains. The structural flexibility of piperazine allows for the rational design of molecules with enhanced pharmacological properties (Girase et al., 2020).

Diagnostic and Therapeutic Uses of Benzamide Analogs

Benzamide analogs, another group related to the compound , are used in various therapeutic and diagnostic applications. For example, eticlopride, a substituted benzamide analog, is known for its high affinity and selectivity for dopamine D2-like receptors, utilized in research to understand receptor function and behavior. Although not used clinically, it serves as an important tool in preclinical models (Martelle & Nader, 2008).

Amyloid Imaging in Alzheimer's Disease

Advanced imaging compounds, some of which may share functional groups or structural similarities with 4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, have been developed for the in vivo measurement of amyloid in Alzheimer's disease. These compounds, like 11C-PIB and 18F-FDDNP, highlight the potential of chemical derivatives in diagnostic imaging, aiding early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).

Pharmacological Attributes and Side Effects

Investigations into the metabolism of compounds like saracatinib, which contains an N-methyl piperazine group, reveal the formation of reactive intermediates that may contribute to side effects observed in clinical trials. This underscores the importance of understanding the metabolic pathways and potential toxicities of new drug candidates (Attwa et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

Based on the structure of the compound, which includes a piperazine ring and a fluorophenyl group, it can be inferred that these structural elements may play a crucial role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

A study on a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has shown that it is a novel inhibitor of equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

It was observed that similar compounds produced a loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.

Direcciones Futuras

The future directions for research on “4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in pharmacology .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . For example, compounds with a piperazine moiety often exhibit affinity for G protein-coupled receptors, such as dopamine and serotonin receptors . The nature of these interactions can vary, but they often involve non-covalent binding interactions, such as hydrogen bonding and pi-stacking .

Cellular Effects

Based on its structural similarity to other bioactive compounds, it could potentially influence cell function by modulating the activity of certain receptors or enzymes . This could, in turn, affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with specific biomolecules . These interactions could involve binding to target proteins or enzymes, potentially leading to changes in their activity . This could result in alterations in gene expression or other cellular processes .

Temporal Effects in Laboratory Settings

Like many organic compounds, its stability, degradation, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that the compound’s effects would vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its structure, it could potentially be metabolized by various enzymes, leading to the formation of various metabolites . These metabolic processes could also influence the compound’s overall effects on the body .

Transport and Distribution

Given its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Based on its structure, it could potentially be directed to specific compartments or organelles within cells, which could influence its activity or function .

Propiedades

IUPAC Name |

4-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O/c1-2-17-3-5-18(6-4-17)21(26)23-11-12-24-13-15-25(16-14-24)20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWUBRYFTFPJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)